
Hematoporphyrin
Descripción general
Descripción
Hematoporphyrin is a porphyrin derivative derived from hemoglobin, first isolated in 1841 by H. Scherer . It exhibits unique photochemical properties, including fluorescence and photosensitizing capabilities, which were later exploited for tumor detection and photodynamic therapy (PDT). This compound derivative (HPD), a mixture of porphyrin oligomers and esters synthesized by acetylation and hydrolysis of this compound, became the first clinically approved photosensitizer (marketed as Photofrin®) . HPD selectively accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect, enabling targeted PDT .
Métodos De Preparación
Classical Synthesis via Esterification and Alkaline Hydrolysis
Esterification with Chlorin Derivatives
The foundational method for synthesizing hematoporphyrin-chlorin esters (CHE) involves reacting this compound diacetate with chlorins (e.g., mesochlorin or bonellin) in alkaline aqueous solutions . Key steps include:
-
Alkaline Solution Preparation : A 0.01–0.1 M sodium hydroxide solution is prepared, containing 5–30 g/L chlorin .
-
Controlled Mixing : this compound diacetate is added gradually over 2–20 minutes under stirring to ensure homogeneous ester bond formation .
-
Reaction Conditions : The mixture reacts for 15–120 minutes at ambient temperature, yielding a product with dual absorbance peaks at 625 nm and 640 nm .
Critical Parameters :
-
Molar Ratios : A 1:1 ratio of this compound diacetate to chlorin optimizes ester linkage formation .
-
pH Control : Post-reaction adjustment to pH 4–6 (using HCl) stabilizes the product .
Hydrolysis and Purification
Crude CHE undergoes hydrolysis in 0.5–1.0 N sodium hydroxide, followed by chromatographic purification on Sephadex LH-20 columns . Elution with tetrahydrofuran:methanol:phosphate buffer (2:1:1, pH 7) separates CHE from unreacted porphyrins and chlorins . The first eluted fraction contains >95% pure CHE, as confirmed by HPLC .
Advanced Polymer-Based Formulations
Ring-Opening Polymerization for HP-PLLA Nanoparticles
Modern approaches integrate this compound into biodegradable polymers for enhanced drug delivery :
-
Monomer Activation : L-lactide (30 mmol) is combined with this compound (0.030 mmol) and tin(II) octoate (0.075 mmol) under nitrogen .
-
Polymerization : Heating to 120°C for 2 hours yields HP-PLLA, characterized by FT-IR peaks at 1757 cm⁻¹ (C=O) and 2991 cm⁻¹ (CH₃) .
Nanoparticle Fabrication :
-
Emulsion-Solvent Evaporation : HP-PLLA, perfluoropentane, and salicylic acid are emulsified with Span 80, followed by ultrasonication and solvent evaporation .
-
Particle Characteristics : DLS reveals a mean diameter of 150–200 nm, with zeta potential of −25 mV, ensuring colloidal stability .
Metal Complexation for Enhanced Bioactivity
Platinum(III)-Hematoporphyrin Complexes
Interaction of this compound IX with Pt(II) precursors under alkaline aerobic conditions produces Pt(III) complexes with distorted octahedral geometry :
-
Reaction Setup : cis-diammine(diaqua)platinum(II) hydroxide is mixed with this compound in 0.1 M KOH (pH 10.5–11.5) .
-
Redox Dynamics : EPR spectroscopy confirms Pt(III) formation (g = 2.15) and organic radical intermediates .
Structural Insights :
-
UV-Vis spectra show Soret band shifts from 374 nm (free ligand) to 376 nm (complexed), indicating porphyrin ring distortion .
-
IR spectra reveal ν(Pt-N) vibrations at 480–510 cm⁻¹, confirming N-pyrrole coordination .
Purification and Isolation of Tumor-Localizing Fractions
Hydrophobic Interaction Chromatography
The tumor-localizing fraction of this compound derivative (HpD) is isolated via reverse-phase chromatography, exploiting its hydrophobicity . C18 columns eluted with methanol:water gradients (70%→100% methanol) separate HpD components, with retention times correlating to hydrophobicity .
pH-Dependent Aggregation
US4866168A describes impurity removal by adjusting HpD solutions to pH 9.5, inducing aggregation of high-molecular-weight contaminants (>10,000 Da) . Filtration at this pH yields a purified product with enhanced tumor selectivity .
Analytical Validation and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC analysis of CHE uses a C-8 column with a 70–100% methanol gradient over 30 minutes . Key retention times:
Compound | Retention Time (min) |
---|---|
This compound | 13.2 |
Protoporphyrin | 28.5 |
CHE | 22–40 |
Spectroscopic Characterization
Análisis De Reacciones Químicas
Tipos de reacciones: La Hemoporfin experimenta varias reacciones químicas, que incluyen:
Oxidación: La Hemoporfin se puede oxidar para formar diferentes derivados, que pueden tener diferentes grados de fotosensibilidad.
Reducción: Las reacciones de reducción pueden modificar la estructura de la Hemoporfin, alterando potencialmente sus propiedades terapéuticas.
Reactivos y condiciones comunes:
Agentes oxidantes: Los agentes oxidantes comunes utilizados en reacciones con Hemoporfin incluyen peróxido de hidrógeno y permanganato de potasio.
Agentes reductores: Se utilizan agentes reductores como el borohidruro de sodio para modificar la Hemoporfin.
Disolventes: Los disolventes orgánicos como el metanol y el diclorometano se utilizan con frecuencia en estas reacciones.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de la Hemoporfin, cada uno con propiedades únicas que se pueden adaptar para aplicaciones terapéuticas específicas .
Aplicaciones Científicas De Investigación
Photodynamic Therapy (PDT)
Overview : Photodynamic therapy utilizes photosensitizers like hematoporphyrin to induce cell death upon light activation. The process involves the absorption of light by the photosensitizer, leading to the generation of reactive oxygen species that can damage cellular components.
Clinical Applications :
- Cancer Treatment : this compound derivatives have been employed in the treatment of various cancers, including lung, esophageal, gastric, and skin cancers. A notable study demonstrated that this compound derivative (HpD) effectively reduced tumor viability in esophageal squamous cell carcinoma by downregulating the PI3K/AKT/mTOR signaling pathway .
Cancer Type | Photosensitizer | Study Reference |
---|---|---|
Lung Cancer | This compound derivative | |
Esophageal Cancer | This compound derivative | |
Skin Cancer | Photofrin II | |
Gastric Cancer | This compound derivative |
- Mechanism of Action : The efficacy of this compound in PDT is attributed to its strong absorption properties and high quantum yield for singlet oxygen production, which is critical for inducing cytotoxic effects on tumor cells .
Treatment of Port-Wine Stains
Overview : this compound monomethyl ether (HMME) has shown promising results in treating port-wine stains, a type of vascular malformation.
Clinical Findings : A study involving adult patients treated with HMME-PDT reported significant improvements in the appearance of port-wine stains after multiple treatment sessions. The study highlighted that 10.77% of patients achieved excellent results, while 64.62% showed fair efficacy after two sessions .
Treatment Sessions | Efficacy Rate | Patient Demographics |
---|---|---|
2 | Excellent: 10.77% | Adult patients with port-wine stains |
2 | Fair: 64.62% | Adult patients with port-wine stains |
Research on Drug Delivery Systems
This compound derivatives are also being researched for their potential in drug delivery systems, particularly in ocular therapies. Studies suggest that these compounds can enhance the bioavailability of therapeutic agents through targeted delivery mechanisms .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Case Study on Lung Cancer : In a trial involving patients with early-stage lung cancer treated with photoradiation therapy using this compound derivative, significant tumor reduction was observed .
- Port-Wine Stain Treatment Case Study : Four patients with port-wine stains underwent HMME-PDT and reported substantial improvement after two to three treatment sessions, showcasing its efficacy as a non-invasive treatment option .
Mecanismo De Acción
La Hemoporfin ejerce sus efectos a través de un proceso conocido como terapia fotodinámica. Tras la administración, la Hemoporfin se acumula en los tejidos diana, como los capilares ectásicos en las manchas de vino de Oporto. Cuando se expone a longitudes de onda específicas de luz, la Hemoporfin se activa y genera especies reactivas de oxígeno. Estas especies reactivas de oxígeno dañan las células diana, lo que lleva a su destrucción. Los objetivos moleculares y las vías implicadas incluyen la inducción de estrés oxidativo y la activación de las vías apoptóticas .
Comparación Con Compuestos Similares
Hematoporphyrin Derivatives (HPD) vs. This compound Di-Ethers
Key Findings:
- Synthesis and Hydrophobicity : Di-ethers of this compound (e.g., dimethyl-, diethyl-, dipropyl-ethers) were synthesized to mimic HPD’s tumor-localizing fraction. These ethers exhibit chromatographic behavior similar to HPD but with reduced polarity, enhancing cellular uptake and retention .
- Photosensitizing Efficiency : Di-iso-butyl ether demonstrated a 10-fold higher photodynamic efficacy than HPD and Photofrin II in vitro, attributed to reduced aggregation and improved membrane permeability .
- Retention in Cells : While HPD components are readily washed out by serum, di-ethers like dicyclohexyl ether retained 50% of cellular uptake after serum incubation, compared to 14% for Photofrin II .
Protoporphyrin IX and Hydroxyethylvinyldeuteroporphyrin
Key Findings:
- Cytochrome c Oxidase Inhibition : Protoporphyrin IX showed weak inhibition of mitochondrial cytochrome c oxidase compared to HPD and hydroxyethylvinyldeuteroporphyrin, which caused significant enzyme inactivation under light exposure .
- Tumor Localization : Protoporphyrin IX’s hydrophilic nature limits its tumor retention, whereas HPD’s hydrophobic components persist in tumors for >48 hours .
Chlorophyll-Derived Sensitizers (e.g., HPPH)
Key Findings:
- Reduced Phototoxicity : HPPH, a chlorophyll-α derivative, retains tumor-localizing efficacy but reduces skin phototoxicity by 70% compared to HPD, making it a promising candidate in Phase I/II trials .
- Structural Advantage : Chlorin esters in HPPH absorb light >600 nm, enhancing tissue penetration and singlet oxygen yield .
Ether-Linked vs. Ester-Linked this compound Derivatives
Key Findings:
Actividad Biológica
Hematoporphyrin, a derivative of porphyrin, has garnered significant attention for its biological activities, particularly in the field of photodynamic therapy (PDT) for cancer treatment. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is a photosensitizing agent that can produce reactive oxygen species (ROS) upon exposure to light. This property makes it a valuable tool in PDT, where it selectively accumulates in tumor tissues and induces cell death through oxidative stress when activated by light.
- Photodynamic Activity : Upon light activation, this compound generates singlet oxygen and other ROS, leading to cellular damage and apoptosis in cancer cells. Studies have shown that this process can significantly inhibit the growth of various tumor types, including gliomas and other solid tumors .
- Cellular Uptake : The uptake of this compound by cells is influenced by its hydrophobicity, which affects its localization within cellular membranes. Research indicates that modifications to the structure of this compound derivatives can enhance their tumor-localizing capacity .
- Induction of Apoptosis : this compound has been shown to decrease mitochondrial membrane potential and activate apoptotic pathways in cancer cells. The induction of apoptosis is mediated through various signaling pathways involving microRNAs and other regulatory molecules .
In Vivo Studies
A pivotal study evaluated the in vivo biological activity of various fractions of this compound derivative (HpD) by measuring tumor necrosis depth in mice after light exposure. The results indicated that while some components like haematoporphyrin itself were inactive, the mono- and di-acetates exhibited significant activity when treated with sodium bicarbonate .
Component | Activity | Notes |
---|---|---|
Haematoporphyrin | Inactive | Does not induce necrosis |
Mono-acetate | Active | Induces necrosis upon light activation |
Di-acetate | Active | Induces necrosis upon light activation |
Case Studies
- Glioma Treatment : A study involving U251 glioma cells demonstrated that treatment with this compound under specific light conditions resulted in a dose-dependent inhibition of cell growth and enhanced immunogenicity, suggesting its potential as an adjuvant therapy in cancer vaccination strategies .
- Bacterial Inhibition : this compound has also been explored for its antimicrobial properties. Research indicated that it could effectively inhibit the growth of bacterial strains such as Staphylococcus aureus when used in conjunction with other antibiotics, showcasing its versatility beyond oncology .
Conclusions
This compound exhibits significant biological activity primarily through its role as a photosensitizer in photodynamic therapy. Its ability to induce apoptosis in cancer cells while also showing promise against bacterial infections highlights its potential as a multifaceted therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms and optimize its clinical applications.
Future Directions
Further studies focusing on:
- Optimizing Delivery Systems : Enhancing the delivery mechanisms for this compound to improve targeting efficacy.
- Combination Therapies : Investigating synergistic effects with other treatments to enhance overall therapeutic outcomes.
- Long-term Effects : Assessing the long-term safety and efficacy of this compound-based therapies in clinical settings.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for quantifying hematoporphyrin and its derivatives in biological samples?
Ultra-high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UHPLC-ESI-MS) and diode array detection (DAD) is the gold standard for separating and identifying this compound derivatives. This method resolves complex mixtures, such as this compound IX, protoporphyrin IX, and hydroxyethyl-vinyl isomers, with high sensitivity . For in vitro studies, fluorescence spectroscopy (e.g., λex = 398 nm, λem = 620 nm) can monitor this compound's photophysical properties in buffer systems .
Q. Which assays are most effective for evaluating this compound’s photodynamic activity in cancer cell lines?
- MTT assay : Measures cell viability reduction post-PDT via mitochondrial activity .
- Flow cytometry with Annexin V/PI staining : Quantifies apoptosis/necrosis ratios, critical for distinguishing early vs. late apoptosis .
- Confocal microscopy : Tracks intracellular this compound localization (e.g., membrane, cytoplasm, nucleus) over time .
- ROS detection : DCF-DA fluorescence assays correlate ROS levels with this compound accumulation kinetics .
Q. How do researchers standardize this compound concentrations for reproducible PDT studies?
this compound is typically dissolved in dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS), with concentrations validated via spectrophotometry (ε = 5.6 × 10<sup>4</sup> M<sup>−1</sup>cm<sup>−1</sup> at 398 nm). Dose-response curves (e.g., 10–100 nM in U87 glioma cells) ensure consistency in apoptosis induction .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound-induced apoptosis in glioma cells?
PDT with this compound triggers mitochondrial-dependent apoptosis via:
- ROS-mediated pathways : Singlet oxygen (¹O2) disrupts mitochondrial membrane potential, releasing cytochrome c and activating caspase-9/-3 .
- Bcl-2/Bax regulation : Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .
- NF-κB signaling : Increased NF-κB and TNF-α expression amplifies apoptotic cascades . Conflicting data exist on the dominance of necrosis vs. apoptosis, depending on this compound incubation time and light dosage .
Q. How does this compound aggregation affect its photodynamic efficacy?
Aggregation in aqueous solutions reduces singlet oxygen (¹O2) quantum yield (ΦΔ = 0.12 for dimers vs. 0.74 for monomers). Monomers exhibit superior photodynamic activity due to higher ¹O2 generation, validated via time-resolved luminescence and oxygen consumption assays . Researchers must account for solvent polarity and concentration-dependent dimerization in experimental design.
Q. What role do miRNAs play in this compound-PDT response?
miRNA microarray analyses in U87 glioma cells identified upregulated miRNAs (e.g., hsa-miR-21-5p, hsa-miR-205-5p) post-PDT. These miRNAs regulate apoptosis via ATP-binding cassette transporters (e.g., TAP1) and NF-κB pathways, offering targets for third-generation photosensitizer development .
Q. How can researchers address batch variability in this compound derivatives?
this compound derivative (HpD) is a complex oligomeric mixture (dimers to heptamers) with undefined composition . UHPLC-ESI-MS/MS is critical for batch characterization, resolving monomers (e.g., this compound IX) from acetylated/ether-linked oligomers . Standardized hydrolysis protocols (e.g., 0.1 M NaOH) reduce variability in preclinical studies .
Q. Methodological Challenges & Contradictions
Q. Why do studies report conflicting results on this compound’s subcellular localization?
Localization varies by cell type and incubation time. In KB oral cancer cells, this compound initially localizes to membranes, then penetrates nuclei at later stages, correlating with necrosis-to-apoptosis transition . In contrast, glioma studies emphasize mitochondrial targeting . Discrepancies highlight the need for time-resolved confocal imaging in experimental protocols.
Q. What analytical limitations exist in studying this compound’s oligomeric structure?
Traditional mass spectrometry struggles to resolve ether-linked oligomers. Advanced tandem MS/MS with collision-induced dissociation (CID) improves structural elucidation but requires high-purity samples . Nuclear magnetic resonance (NMR) is limited by porphyrin’s paramagnetic properties, though <sup>1</sup>H NMR can identify β-diketone modifications in synthetic analogs .
Propiedades
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKRXESVMDBTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030645, DTXSID00864508 | |
Record name | Hematoporphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-[7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl]dipropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14459-29-1, 136752-88-0 | |
Record name | Hematoporphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Photosan 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136752880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEMATOPORPHYRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HEMATOPORPHYRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hematoporphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Haematoporphyrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEMATOPORPHYRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT6M5H379 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.